Cas no 155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-)

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- structure
155-57-7 structure
Product Name:Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
CAS No:155-57-7
MF:C19H25NO10
MW:427.40250658989
CID:182471
PubChem ID:656493
Update Time:2025-04-19

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
    • 2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4, 5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]o xy-acetonitrile
    • (2R)-[(6-O-alpha-L-arabinopyranosyl-alpha-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-[(6-O-beta-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-{[6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl]oxy}(phenyl)ethanenitrile
    • VICIANIN
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
    • VICIANIN [MI]
    • 155-57-7
    • AC1LCV2V
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
    • BENZENEACETONITRILE, .ALPHA.-((6-O-.ALPHA.-L-ARABINOPYRANOSYL-.BETA.-D- GLUCOPYRANOSYL)OXY)-, (R)-
    • [mandelonitrile beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside)]
    • R-VICIANIN
    • NS00094440
    • CHEBI:166510
    • 6-o-alpha-l-arabinopyranosyl-beta-d-glucopyranoside
    • Q6609212
    • SCHEMBL17387703
    • C01870
    • (R)-vicianin
    • lucumin
    • Lucumine
    • Inchi: 1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
    • InChI Key: YYYCJNDALLBNEG-GNRUMFBNSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O[C@@H](C#N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 427.147846
  • Monoisotopic Mass: 427.147846
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 182
  • XLogP3: -2.6

Experimental Properties

  • Density: 1.56
  • Boiling Point: 696.5°Cat760mmHg
  • Flash Point: 375.1°C
  • Refractive Index: 1.641

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Related Literature

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.